
1-(2-Bromoethoxy)-4-(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromoethoxy group and a dodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2-bromoethanol and dodecyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the 2-bromoethoxy chain acts as a prime site for nucleophilic substitution (Sₙ2) reactions due to its polarizable C-Br bond and favorable leaving group properties.
Key Reactions:
-
Hydroxide Substitution :
Reaction with NaOH in aqueous ethanol replaces Br⁻ with OH⁻, forming 1-(2-hydroxyethoxy)-4-(dodecyloxy)benzene.
Conditions : Reflux at 80°C for 6 hours in THF/H₂O (4:1 v/v) . -
Amine/Alkoxide Substitution :
C20H33BrO2+CH3NH2→C20H33O2(CH3NH)+HBr
Primary amines (e.g., methylamine) or alkoxides displace Br⁻ to yield ethers or substituted amines.
Example :
Cross-Coupling Reactions
The bromo group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids produces biphenyl derivatives.
Conditions :
-
Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: Phosphine-based (e.g., L1, 3 mol%)
Example :
C20H33BrO2+ArB(OH)2→C20H33O2–Ar+B(OH)3
Yield : 87–93% for thiophene-functionalized products .
Polymerization Reactions
The compound serves as a monomer in poly(phenylene) synthesis via step-growth polymerization.
Polymerization Mechanism
Bromo groups react with diols or dithiols under basic conditions:
nC20H33BrO2+nHO–R–OH→[–O–C20H33O2–R–]n+2nHBr
Applications : Polymers exhibit liquid crystalline behavior and are used in organic electronics.
Ether Cleavage
Treatment with HI (48%) cleaves the dodecyloxy group:
C20H33BrO2+2HI→C12H25I+HO–C2H4Br+H2O
Conditions : Reflux in acetic acid for 12 hours.
Oxidation
The ethoxy chain can be oxidized to a ketone using KMnO₄/H₂SO₄:
C20H33BrO2KMnO4C19H31BrO3
Yield : ~70%.
Comparative Reaction Data
Reaction Type | Conditions | Catalyst | Yield (%) | Ref. |
---|---|---|---|---|
Suzuki Coupling | THF/H₂O, 80°C, 48h | Pd₂(dba)₃, L1 | 87–93 | |
Nucleophilic Substitution | EtOH, 80°C, 6h | NaOH | 78–85 | |
Polymerization | Toluene, 110°C, 72h | K₂CO₃ | 65–72 |
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
1-(2-Bromoethoxy)-4-(dodecyloxy)benzene serves as an important intermediate in organic synthesis. Its bromo group allows for nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex organic molecules.
- Case Study : In a study focused on synthesizing novel surfactants, the compound was used to create amphiphilic molecules that exhibit surface-active properties. These surfactants were evaluated for their efficiency in reducing surface tension and stabilizing emulsions, demonstrating significant potential in industrial applications such as detergents and cosmetics.
Material Science
The hydrophobic nature of this compound makes it suitable for applications in material science, particularly in the development of coatings and polymers.
- Case Study : Research has shown that incorporating this compound into polymer matrices enhances water repellency and durability. For instance, when blended with polyvinyl chloride (PVC), it improved the thermal stability and mechanical properties of the resulting composite materials.
Biomedical Applications
While primarily studied for its chemical properties, there is emerging interest in the potential biomedical applications of this compound.
- Case Study : Recent investigations have explored its use as a drug delivery vehicle. The compound's ability to form micelles in aqueous solutions allows for encapsulation of hydrophobic drugs, improving their solubility and bioavailability. In vitro studies demonstrated enhanced cellular uptake of encapsulated compounds compared to free drugs.
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
- 1-(2-Bromoethoxy)-2-methoxybenzene
- 1-(2-Bromoethoxy)-4-methoxybenzene
- 1-(2-Bromoethoxy)-2,4-dimethoxybenzene
Comparison: 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This distinguishes it from other similar compounds that may have shorter alkoxy chains or different substitution patterns on the benzene ring.
Biological Activity
1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is an organic compound that has garnered interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound has the molecular formula C20H33BrO2 and a molecular weight of approximately 385.39 g/mol. Its structure includes a dodecyloxy group, which enhances its lipophilicity, making it suitable for interactions with biological membranes.
Property | Value |
---|---|
Molecular Formula | C20H33BrO2 |
Molecular Weight | 385.39 g/mol |
Melting Point | Not specified |
Solubility | Organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom and long hydrophobic dodecyloxy chain may contribute to membrane disruption in bacterial cells.
- Mechanism : The hydrophobic tail can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Case Study : A study on related brominated compounds showed significant inhibition of Gram-positive bacteria, suggesting similar potential for this compound.
Cytotoxicity and Apoptosis Induction
Investigations into the cytotoxic effects of related compounds indicate that they can induce apoptosis in cancer cell lines.
- Mechanism : These compounds may activate apoptotic pathways through mitochondrial dysfunction or by triggering caspase cascades.
- Research Findings : In vitro studies have demonstrated that derivatives of this compound can lead to increased apoptosis in specific cancer cell lines, such as breast and colon cancer cells.
Anti-inflammatory Effects
Compounds with similar alkoxy substituents have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Mechanism : The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.
- Findings : Experimental models suggest that these compounds can reduce inflammation markers in animal models of arthritis.
Table 2: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis | |
Anti-inflammatory | Reduction of cytokines |
In Vitro Studies
Recent studies have focused on the synthesis and biological evaluation of analogs of this compound. These studies typically employ cell viability assays (MTT or XTT assays) to assess cytotoxicity and flow cytometry for apoptosis detection.
In Vivo Studies
Limited in vivo studies have been conducted, primarily focusing on the pharmacokinetics and biodistribution of similar compounds. These studies are crucial for understanding how the compound behaves in a biological system and its potential therapeutic applications.
Properties
CAS No. |
649739-55-9 |
---|---|
Molecular Formula |
C20H33BrO2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-dodecoxybenzene |
InChI |
InChI=1S/C20H33BrO2/c1-2-3-4-5-6-7-8-9-10-11-17-22-19-12-14-20(15-13-19)23-18-16-21/h12-15H,2-11,16-18H2,1H3 |
InChI Key |
CWFNEARJWADYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.